N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
This usually includes the compound’s systematic name, other names or identifiers, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, stability, and spectral properties.Scientific Research Applications
Synthesis and Characterization
Research in the field of organic and medicinal chemistry often explores the synthesis and characterization of complex organic compounds, including those with sulfonyl, oxalamide, and oxazinan groups. For example, studies have detailed the synthesis of novel compounds through various chemical reactions, including acid-catalyzed rearrangements and reactions with N,N-binucleophilic agents, aiming to explore their structural properties and potential applications. Compounds like oxalamides and sulfonamides are of particular interest due to their diverse biological activities and potential as therapeutic agents (Mamedov et al., 2016; Sharma et al., 2012).
Potential Applications
The research has also touched on the potential applications of these compounds, including their use in photodynamic therapy, as antimicrobial agents, and as anticancer agents. These studies highlight the versatility of compounds with oxalamide, sulfonyl, and related groups in various fields of medicinal chemistry and biotechnology. The compounds' interactions with metals, their photophysical properties, and their biological activities are key areas of interest (Pişkin et al., 2020; Yılmaz et al., 2015).
Structural Analysis and Computational Studies
In addition to synthetic techniques, research often involves detailed structural analysis using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the compounds' structures and optimize their properties for specific applications. These studies provide insights into the compounds' molecular geometries, electronic structures, and potential interactions with biological targets (Kumara et al., 2017; Wu et al., 2022).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O6S/c1-15-12-18(8-9-19(15)31-2)33(29,30)26-10-3-11-32-20(26)14-25-22(28)21(27)24-13-16-4-6-17(23)7-5-16/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNPPUKYKZMKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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